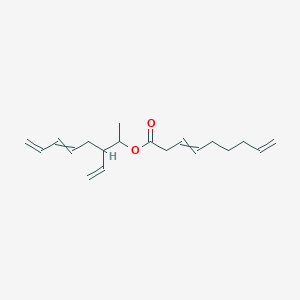
3-Ethenylocta-5,7-dien-2-YL nona-3,8-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenylocta-5,7-dien-2-yl nona-3,8-dienoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple double bonds and a complex carbon chain, making it an interesting subject for chemical research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylocta-5,7-dien-2-yl nona-3,8-dienoate typically involves a series of organic reactions. The process may include the use of catalysts and specific reaction conditions to ensure the formation of the desired compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Common techniques include batch and continuous flow processes, with stringent quality control measures in place .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethenylocta-5,7-dien-2-yl nona-3,8-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary but often involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
3-Ethenylocta-5,7-dien-2-yl nona-3,8-dienoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products .
Mecanismo De Acción
The mechanism of action of 3-Ethenylocta-5,7-dien-2-yl nona-3,8-dienoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes. Detailed studies are required to fully elucidate these mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Ethenylocta-5,7-dien-2-yl nona-3,8-dienoate include other dienoates and compounds with multiple double bonds, such as:
- This compound analogs
- Other polyunsaturated esters
- Compounds with similar carbon chain structures .
Uniqueness
What sets this compound apart is its specific arrangement of double bonds and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
59479-67-3 |
|---|---|
Fórmula molecular |
C19H28O2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
3-ethenylocta-5,7-dien-2-yl nona-3,8-dienoate |
InChI |
InChI=1S/C19H28O2/c1-5-8-10-11-12-14-16-19(20)21-17(4)18(7-3)15-13-9-6-2/h5-7,9,12-14,17-18H,1-3,8,10-11,15-16H2,4H3 |
Clave InChI |
GQURRQBVMQWXPU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(CC=CC=C)C=C)OC(=O)CC=CCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


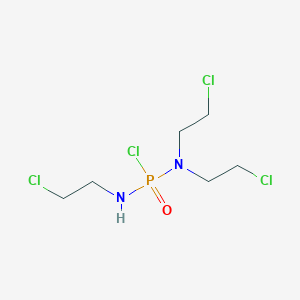
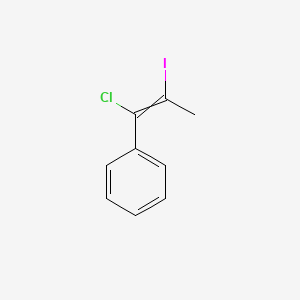

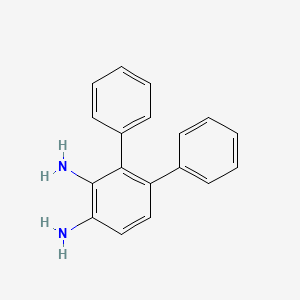
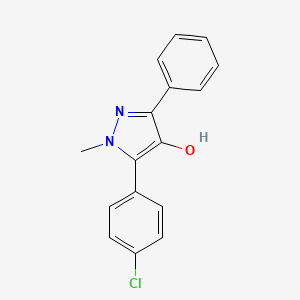
![2-[4-(Benzyloxy)-3-methoxyphenyl]-1H-indole](/img/structure/B14604642.png)
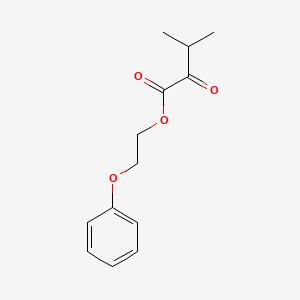
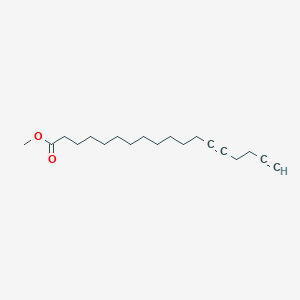
![2-[2-(2-Chlorophenyl)ethyl]oxirane](/img/structure/B14604665.png)
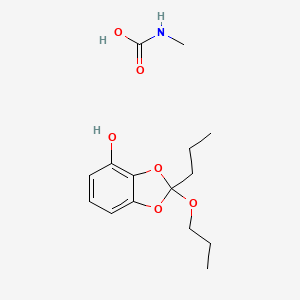
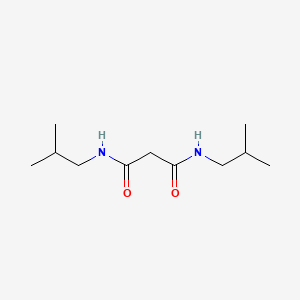
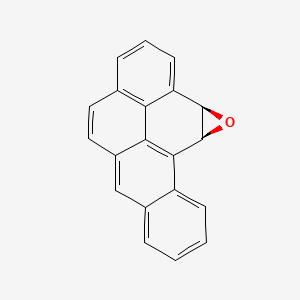
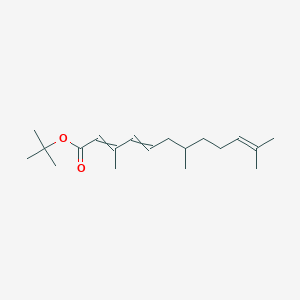
![1-[2-(4-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14604693.png)
